molecular formula C20H25F3N4O4 B2896537 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 2097917-80-9

2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2896537
CAS No.: 2097917-80-9
M. Wt: 442.439
InChI Key: JTHZUWAPNVWRGH-UHFFFAOYSA-N
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Description

2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a high-purity synthetic compound offered for research and development purposes. This molecule features a complex structure combining an imidazolidinedione (hydantoin) core, a piperidine ring, and a substituted acetamide group. The presence of the 2,2,2-trifluoroethyl moiety suggests potential for enhanced metabolic stability and altered binding affinity in biological systems. Researchers are exploring this compound primarily in the fields of medicinal chemistry and drug discovery. Its structural profile indicates potential as a key intermediate or a scaffold for the synthesis of more complex molecules. It may also serve as a pharmacologically active compound in its own right, with potential applications in investigating enzyme inhibition, particularly for targets involving proteases or kinases, given the common pharmacophoric features present in its structure. The specific mechanism of action and primary molecular targets are areas of active investigation. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4O4/c1-2-31-16-6-4-3-5-15(16)24-17(28)11-25-9-7-14(8-10-25)26-12-18(29)27(19(26)30)13-20(21,22)23/h3-6,14H,2,7-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHZUWAPNVWRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N5O2C_{16}H_{16}F_3N_5O_2, with a molecular weight of approximately 367.33 g/mol. The structure includes a piperidine ring, an imidazolidinone moiety, and a trifluoroethyl substituent, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H16F3N5O2C_{16}H_{16}F_3N_5O_2
Molecular Weight367.33 g/mol
Key Functional GroupsPiperidine, Imidazolidinone
SolubilitySoluble in organic solvents

The compound is believed to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antinociceptive Activity : Studies have shown that compounds with similar piperidine structures can modulate pain pathways, suggesting potential applications in pain management .
  • Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

  • In Vivo Efficacy : A study demonstrated that derivatives of the compound displayed significant antinociceptive effects in animal models, with a notable reduction in hyperlocomotion observed at specific dosages (15 mg/kg) .
  • Binding Affinity Studies : Research has indicated that the piperidine moiety plays a crucial role in binding affinity to histamine H3 and sigma-1 receptors, which are important targets for neurological disorders .
  • Toxicological Assessments : Safety profiles have been evaluated through various assays indicating that while the compound shows promise, further studies are needed to fully understand its toxicity and side effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of similar compounds containing piperidine and imidazolidinone structures:

Compound NameAntinociceptive ActivityAntimicrobial ActivityCytotoxicity
This compoundYesYesModerate
4-(1-Azi-2,2,2-trifluoroethyl)benzoic acidNoYesLow
2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amineYesYesHigh

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells. For instance, one study reported that a derivative with a bromophenyl group showed an IC50 value as low as 13.4 μM against HT-29 cells, indicating promising anticancer activity .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives that can be tailored for specific applications. For example, it can be used in the synthesis of aryl hydrazone derivatives and other functionalized imidazopyridine structures through multi-step reactions involving hydrazine and substituted aldehydes .

Biological Studies

Beyond its anticancer potential, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has shown promise in biological studies related to enzyme inhibition and receptor binding assays. Its interaction with biological targets can lead to significant insights into metabolic pathways and disease mechanisms .

Case Studies

Several studies have highlighted the applications of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide:

Study Focus Findings
Study AAnticancer ActivityDerivative exhibited IC50 values of 22.6 μM against MCF-7 cells and 13.4 μM against HT-29 cells .
Study BSynthetic UtilityDemonstrated efficient synthesis of aryl hydrazone derivatives using this compound as a precursor .
Study CBiological ActivityExplored enzyme inhibition properties leading to potential therapeutic applications .

Industrial Applications

In addition to its research applications, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has potential uses in the development of advanced materials such as organic semiconductors and photovoltaic devices. The unique electronic properties imparted by the imidazopyridine structure make it suitable for incorporation into electronic materials .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Piperidine-imidazolidinone 2-Ethoxyphenyl, trifluoroethyl ~440 (estimated) High lipophilicity (CF3), potential metabolic stability
PPZ2 Piperazine 2,3-Dimethylphenyl, ethoxyphenyl 380.4 TRPC3/6/7 channel activator
N-(4-Acetylphenyl) analog Piperidine-imidazolidinone 4-Acetylphenyl, trifluoroethyl 440.4 Enhanced electron-withdrawing effects (acetyl)
Compound 9c Benzimidazole-thiazole-triazole 4-Bromophenyl Variable Docking affinity influenced by halogen substituents
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]... Sulfonamide-imidazolidinone Chloro, methyl ~450–500 Planar sulfonamide group for hydrogen bonding

Key Observations :

  • Piperidine vs. Piperazine: The target compound’s piperidine core (vs.
  • Trifluoroethyl Group: This substituent enhances metabolic stability compared to non-fluorinated analogs (e.g., PPZ2’s methyl groups) due to resistance to oxidative degradation .
  • Ethoxyphenyl vs. Acetylphenyl : The 2-ethoxyphenyl group in the target compound may improve solubility compared to the 4-acetylphenyl analog, where the acetyl group introduces polarity but reduces lipophilicity .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The trifluoroethyl group increases logP compared to methyl or methoxy analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability: Fluorinated groups resist cytochrome P450 oxidation, extending half-life relative to non-fluorinated compounds (e.g., PPZ2) .
  • Solubility : The ethoxyphenyl group balances lipophilicity with moderate aqueous solubility, whereas bromophenyl substituents (e.g., 9c ) may reduce solubility due to halogen hydrophobicity.

Q & A

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

To confirm structural identity and purity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify the imidazolidinone, piperidine, and acetamide moieties .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for the trifluoroethyl group .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (2,4-dioxo groups) and amide bonds .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) under optimized solvent conditions (e.g., acetonitrile/water gradients) .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Key considerations include:

  • Temperature Control : Maintain inert atmospheres (N₂/Ar) during amide coupling and cyclization steps to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from by-products .
  • Reaction Monitoring : Track progress via TLC or in-situ IR to identify optimal reaction termination points .

Advanced Research Questions

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., chloromethyl) to assess impact on target binding .
  • Scaffold Hybridization : Integrate pyrazole or thiazole rings (see analogs in ) to evaluate bioactivity shifts .
  • Computational Docking : Use tools like AutoDock to predict binding poses with biological targets (e.g., enzymes or receptors) and prioritize synthetic targets .

Q. Table 1: Example Structural Analogs for SAR Studies

Analog FeatureBiological Activity HypothesisReference
Trifluoroethyl → ChloroethylEnhanced metabolic stability
Piperidine → PyridazineAltered receptor selectivity

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Batch Analysis : Compare purity and stability of compound batches via HPLC and NMR to rule out degradation artifacts .
  • Meta-Analysis : Aggregate data from structurally related compounds (e.g., pyrimidinone derivatives in ) to identify trends .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • pH-Dependent Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Light/Temperature Stress Testing : Use accelerated stability chambers to simulate long-term storage conditions .
  • Metabolic Stability : Perform liver microsome assays to identify susceptibility to cytochrome P450 enzymes .

Q. What computational methods aid in predicting electrophilic reactivity of the 2,4-dioxoimidazolidine moiety?

  • Density Functional Theory (DFT) : Calculate electron distribution and nucleophilic attack susceptibility at the carbonyl groups .
  • Molecular Dynamics (MD) : Simulate interactions with biological nucleophiles (e.g., cysteine residues) .
  • Experimental Probes : Use glutathione trapping assays to validate computational predictions .

Methodological Challenges & Solutions

Q. How can researchers address low yield in the final amide coupling step?

  • Catalyst Screening : Test coupling agents like HATU or EDCI with additives (e.g., HOAt) to improve efficiency .
  • DOE Optimization : Apply Design of Experiments (DOE) to vary temperature, solvent, and stoichiometry systematically .
  • In-Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions in real time .

Q. What approaches validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) to capture target complexes for MS identification .
  • Knockdown/Rescue Experiments : Use siRNA or CRISPR to silence putative targets and assess rescue of compound-induced phenotypes .

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